molecular formula C18H22N2O B4925812 1-benzyl-4-(4-methoxyphenyl)piperazine

1-benzyl-4-(4-methoxyphenyl)piperazine

Cat. No.: B4925812
M. Wt: 282.4 g/mol
InChI Key: ZPPYPAHTALOUPE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. It is characterized by a benzyl group attached to the nitrogen atom of the piperazine ring and a methoxyphenyl group attached to the other nitrogen atom. This compound is known for its diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of bases like DBU and the use of protective groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like condensation reactions, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to the modulation of neurotransmitter release and reuptake, resulting in its stimulant effects.

Comparison with Similar Compounds

1-Benzyl-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPYPAHTALOUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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